Pyrrolo[2,3-d]pyrimidine derivative 18
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Overview
Description
Pyrrolo[2,3-d]pyrimidine derivative 18 is a member of the pyrrolo[2,3-d]pyrimidine family, which is a class of nitrogen-containing heterocycles. These compounds are known for their significant roles in medicinal chemistry and material science due to their diverse biological activities and fluorescence properties . Pyrrolo[2,3-d]pyrimidine derivatives have been studied for their potential as kinase inhibitors, anticancer agents, and anti-inflammatory compounds .
Preparation Methods
The synthesis of pyrrolo[2,3-d]pyrimidine derivative 18 can be achieved through various synthetic routes. One common method involves the use of a Cu-catalyzed coupling reaction. For instance, 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide can be synthesized from 5-bromo-2,4-dichloropyrimidine through a series of steps involving selective N-alkylation, Pd-catalyzed Sonogashira coupling, and cyclization . Another approach utilizes microwave-assisted reactions, which have been shown to be efficient and robust for the preparation of pyrrolo[2,3-d]pyrimidine derivatives .
Chemical Reactions Analysis
Pyrrolo[2,3-d]pyrimidine derivative 18 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include CuCl, 6-methylpicolinic acid, NaI, NaClO2, TEMPO, and SOCl2 . For example, the condensation of 2-aminopyrrole-3-carbonitriles with formic acid leads to pyrrolo[2,3-d]pyrimidin-4(7H)-ones, which can be further converted to chlorinated derivatives by reaction with POCl3 . Major products formed from these reactions include highly substituted pyrrolo[2,3-d]pyrimidines and their derivatives .
Scientific Research Applications
Pyrrolo[2,3-d]pyrimidine derivative 18 has a wide range of scientific research applications. In medicinal chemistry, it has been studied as a potential multi-targeted kinase inhibitor and apoptosis inducer . It has shown promising cytotoxic effects against various cancer cell lines, including MCF7, A549, HCT116, PC3, HePG2, and PACA2 . Additionally, it has been investigated for its anti-inflammatory properties, with studies indicating better activity compared to other pyrrolo[3,2-e][1,2,4]triazolo[4,3-c]pyrimidines . In the field of material science, pyrrolo[2,3-d]pyrimidine derivatives are valued for their fluorescence properties, making them useful in the development of fluorescent probes and sensors .
Mechanism of Action
The mechanism of action of pyrrolo[2,3-d]pyrimidine derivative 18 involves its interaction with various molecular targets and pathways. It has been shown to inhibit signal transduction cascades that affect cell proliferation, migration, and angiogenesis . Specifically, it can induce cell cycle arrest and apoptosis by upregulating proapoptotic proteins such as caspase-3 and Bax, while downregulating anti-apoptotic proteins like Bcl-2 . These interactions highlight its potential as an effective anticancer agent.
Comparison with Similar Compounds
Pyrrolo[2,3-d]pyrimidine derivative 18 can be compared with other similar compounds, such as pyrrolo[3,2-e][1,2,4]triazolo[4,3-c]pyrimidines and pyrrolo[2,3-d]pyrimidine-azole hybrids . While these compounds share structural similarities, this compound has shown better anti-inflammatory activity and higher potency as a kinase inhibitor . Other similar compounds include aurora kinase inhibitors, hedgehog signaling pathway inhibitors, and small-molecule pan-JAK inhibitors . The unique structural features and biological activities of this compound make it a valuable compound for further research and development.
Properties
Molecular Formula |
C34H32N6O2 |
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Molecular Weight |
556.7 g/mol |
IUPAC Name |
4-cyclopropyl-N-[2-methyl-3-[6-[4-(piperazine-1-carbonyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]phenyl]benzamide |
InChI |
InChI=1S/C34H32N6O2/c1-21-27(3-2-4-29(21)39-33(41)25-11-7-23(8-12-25)22-5-6-22)31-28-19-30(38-32(28)37-20-36-31)24-9-13-26(14-10-24)34(42)40-17-15-35-16-18-40/h2-4,7-14,19-20,22,35H,5-6,15-18H2,1H3,(H,39,41)(H,36,37,38) |
InChI Key |
JIGUYYJYCISLMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)C3CC3)C4=C5C=C(NC5=NC=N4)C6=CC=C(C=C6)C(=O)N7CCNCC7 |
Origin of Product |
United States |
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